2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride

Description

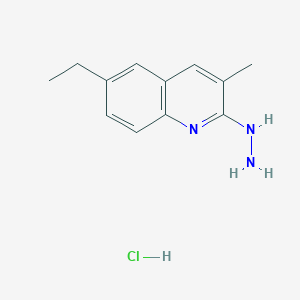

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride is a quinoline derivative featuring a hydrazino group (-NH-NH₂) at position 2, an ethyl group at position 6, and a methyl group at position 3.

- Molecular Formula: Inferred as C₁₂H₁₆ClN₃ (based on substituent analysis).

- Molecular Weight: ~253.73 g/mol.

- Key Features: The hydrazino group at position 2 enhances nucleophilic reactivity, enabling applications in metal complexation (e.g., catalysis or drug design) .

- Synthetic Route: Likely synthesized via condensation of 6-ethyl-3-methylquinoline-2-carbaldehyde with hydrazine hydrate under acidic conditions, analogous to methods in .

Properties

CAS No. |

1171703-92-6 |

|---|---|

Molecular Formula |

C12H16ClN3 |

Molecular Weight |

237.73 g/mol |

IUPAC Name |

(6-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(14-11)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |

InChI Key |

PUHAMCMTAZIDTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2)C)NN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride typically involves nucleophilic substitution of a 2-chloroquinoline derivative by hydrazine or hydrazine dihydrochloride under reflux conditions in alcoholic solvents, followed by purification steps such as recrystallization.

The key steps are:

Synthesis of 2-chloroquinoline precursor: Starting from 6-ethyl-3-methylquinoline or related quinoline derivatives, chlorination at the 2-position is achieved using reagents such as phosphorus oxychloride or trichloroisocyanuric acid.

Nucleophilic substitution with hydrazine: The 2-chloroquinoline is refluxed with hydrazine dihydrochloride in ethanol or similar solvents to substitute chlorine with the hydrazino group.

Isolation and purification: After reaction completion, the solvent is evaporated, and the product is washed and recrystallized from suitable solvents like ethanol or acetone to obtain pure hydrazine hydrochloride salt.

Specific Reported Procedure for 2-Hydrazino-Substituted Quinoline Derivatives

A closely related example from the literature involves the preparation of 2-hydrazino-4,6-dimethylquinoline hydrochloride, which shares mechanistic and procedural similarity with this compound.

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-6-ethyl-3-methylquinoline (assumed analogous to 2-chloro-4,6-dimethylquinoline) |

| Hydrazine source | Hydrazine dihydrochloride |

| Solvent | Ethanol (20 mL per 0.0011 moles substrate) |

| Reaction conditions | Reflux for 12–20 hours |

| Monitoring | Thin Layer Chromatography (TLC) |

| Work-up | Evaporation of solvent, washing with petroleum ether |

| Purification | Recrystallization from ethanol or acetone |

| Typical yield | 62–86% (depending on substrate and conditions) |

| Melting point (example compound) | ~120–280 °C (varies with substitution) |

This method is adapted from Selvi et al., who demonstrated the efficient conversion of 2-chloroquinoline derivatives to their hydrazino analogs by refluxing with hydrazine dihydrochloride in ethanol, followed by purification.

Improved Multi-Step Synthesis via Chloromethylquinoline Intermediate

An advanced and streamlined synthetic route described in a patent (US5274096A) outlines a multi-step process involving:

Chlorination of 2-methylquinoline with trichloroisocyanuric acid in acetonitrile at 0 °C to form 2-chloromethylquinoline.

Alkylation of the 2-chloromethylquinoline with 4-acetamidophenol and potassium carbonate in acetonitrile under reflux.

Hydrolysis of the N-acetyl intermediate in ethanol using 10N KOH at reflux for 41 hours.

Diazotization and reduction of the resulting aniline with sodium nitrite/HCl followed by sodium dithionite/NaOH in water, then addition of methanol to yield the hydrazine intermediate.

Final alkylation with p-chlorobenzyl chloride, tetrabutylammonium bromide, and diisopropylethylamine to produce the target hydrazine derivative.

This process notably eliminates several isolation and purification steps, improving yield and purity (96–99%) of the hydrazine product. Reaction times and conditions are optimized for each step, with careful control of temperature and pH to maximize conversion and minimize impurities.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of antimalarial agents. Research indicates that quinoline derivatives, including those with hydrazino groups, exhibit significant antiplasmodial activity. For instance, studies have demonstrated that modifications to the quinoline structure can enhance efficacy against malaria parasites, with specific substitutions improving potency and selectivity .

Case Study: Antimalarial Activity

A study evaluated a series of hydrazone derivatives derived from quinolines, revealing that certain structural modifications led to lower nanomolar inhibitory concentrations against Plasmodium falciparum. This suggests that 2-hydrazino-6-ethyl-3-methylquinoline hydrochloride could serve as a lead compound for further development in antimalarial therapies .

Biochemical Research

In biochemical research, this compound is utilized as a reagent due to its ability to interact with various biomolecules. Its hydrazine functional group allows for the formation of hydrazones with aldehydes and ketones, which can be pivotal in studying enzyme kinetics and protein interactions.

Applications in Proteomics

The compound's ability to form stable complexes with proteins makes it valuable in proteomics. It can be used to label proteins for mass spectrometry analysis or to study enzyme mechanisms by trapping intermediates.

Synthetic Organic Chemistry

The versatility of this compound extends to synthetic organic chemistry, where it serves as an intermediate in the synthesis of more complex molecules. The compound can undergo various reactions, including condensation and cyclization, leading to the formation of new chemical entities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Reacting hydrazine derivatives with substituted quinolines under acidic conditions.

- Cyclization : Utilizing cyclization reactions to form heterocycles that incorporate the hydrazine moiety into larger frameworks.

These synthetic routes not only enhance the compound's utility but also contribute to the development of novel drugs with improved biological activities .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 2-hydrazino-6-ethyl-3-methylquinoline hydrochloride with related compounds:

Research Findings and Functional Differences

Solubility and Stability

- Chloro vs. Ethyl Substituents: Chloro groups (e.g., 6-chloro-4-hydrazino-2-methylquinoline HCl) enhance electronegativity but reduce solubility in organic solvents compared to ethyl substituents .

- Salt Forms: Dihydrochloride salts (e.g., 6-hydrazinoquinoline dihydrochloride) exhibit higher aqueous solubility than mono-HCl salts but may compromise stability under humid conditions .

Biological Activity

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride (CAS 1171703-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This interaction may disrupt metabolic processes and lead to cell death in cancer cells.

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of mitochondrial functions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

Anticancer Activity

The compound has shown promising results in various cancer cell lines:

These values indicate that the compound has a potent effect against several cancer types, particularly breast cancer.

Case Studies

- Antimalarial Efficacy : A study demonstrated that derivatives of quinoline compounds, including those similar to this compound, exhibited low nanomolar activity against Plasmodium falciparum. The structure–activity relationship (SAR) highlighted that modifications at the C6 position significantly enhanced antiplasmodial activity .

- Synergistic Effects : Research has shown that combining this compound with other pharmacophores can enhance its biological activity, suggesting potential for developing combination therapies in treating infections and cancers .

Q & A

Q. How can researchers optimize the synthesis of 2-hydrazino-6-ethyl-3-methylquinoline hydrochloride to minimize by-products?

- Methodological Answer : Synthesis optimization involves stepwise functionalization of the quinoline core. For hydrazine substitution at the 2-position, protect the quinoline nitrogen to prevent side reactions. Use anhydrous conditions and controlled stoichiometry (e.g., hydrazine hydrate in ethanol at 60–70°C). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Reference analogous quinoline syntheses, such as ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy] derivatives, to troubleshoot by-product formation .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., hydrazino group at C2, ethyl at C6, methyl at C3).

- FT-IR : Validate N–H stretches (3100–3300 cm) and aromatic C=C bonds (1600–1500 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt.

Cross-reference with structural analogs like 4-chloro-2-methylquinoline-6-carboxylic acid for spectral benchmarking .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Exposure Control : Follow SDS guidelines for hydrazine derivatives, including emergency eye rinsing (15 minutes with water) and skin decontamination (soap and water) .

- Storage : Keep in airtight containers away from acids or oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key steps:

- Grow crystals via slow evaporation (e.g., methanol/dichloromethane).

- Collect data at low temperature (100 K) to reduce thermal motion.

- Refine hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) using SHELXL .

Compare with structures like 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to validate planar quinoline systems .

Q. What strategies can mitigate conflicting data in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect polar impurities (e.g., unreacted hydrazine).

- Elemental Analysis : Address discrepancies by verifying salt stoichiometry (Cl content via ion chromatography).

- Cross-Validation : Combine with -NMR integration for quantitative assessment of substituent ratios. Reference purity protocols for hydroxyzine hydrochloride FDTs .

Q. How can researchers identify and characterize synthetic by-products in this compound synthesis?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance by-products (e.g., dimerized hydrazine derivatives or chlorinated side products).

- Isolation via Prep-HPLC : Collect fractions for structural elucidation using 2D NMR (COSY, HSQC).

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values for proposed structures. Apply strategies from quinoline methoxy derivative analyses .

Safety and Regulatory Considerations

Q. What are the ecotoxicological risks associated with this compound, and how should waste be managed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.